ONC1-13B: A Technical Whitepaper on its Androgen Receptor Binding Affinity and Mechanism of Action
ONC1-13B: A Technical Whitepaper on its Androgen Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC1-13B is a novel, nonsteroidal antiandrogen agent demonstrating high-affinity binding to the androgen receptor (AR). This document provides an in-depth technical overview of the binding characteristics and mechanism of action of ONC1-13B. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutics for prostate cancer and other androgen-driven diseases. This whitepaper details the quantitative binding affinity of ONC1-13B in comparison to other known AR inhibitors, outlines the experimental methodologies used for its characterization, and visualizes its role in the androgen receptor signaling pathway.
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1] Upon binding to androgens, such as dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to their transcription and promoting tumor growth.[1] ONC1-13B is an antagonist of the androgen receptor, functioning through a mechanism similar to second-generation antiandrogens like MDV3100 (Enzalutamide) and ARN-509 (Apalutamide).[1] It effectively curtails the DHT-stimulated expression of prostate-specific antigen (PSA) and inhibits the proliferation of prostate cancer cells.[2] Preclinical studies have shown that ONC1-13B prevents the binding of androgens to the AR's ligand-binding domain, hinders androgen-stimulated AR nuclear translocation, and disrupts the formation of the coactivator complex.[3]
Quantitative Androgen Receptor Binding Affinity
The binding affinity of ONC1-13B for the androgen receptor has been quantified and compared with other significant antiandrogen compounds. The data, summarized in the tables below, highlight the potency of ONC1-13B.
Table 1: Inhibition of DHT-induced PSA Expression in LNCaP Cells
| Compound | Kᵢ (nM) |
| ONC1-13B | 20.0 ± 5.5 |
| MDV3100 | 30.8 ± 7.7 |
| ARN-509 | 38.4 |
Data represents the mean ± SEM from five replicate experiments (except for ARN-509).[4]
Table 2: Inhibition of LNCaP Cell Proliferation
| Compound | IC₅₀ (nM) |
| ONC1-13B | 30 |
| MDV3100 | 148 |
| ARN-509 | 240 |
IC₅₀ values were determined after 5 days of treatment in the presence of 1nM DHT.[4]
Table 3: Competitive Binding Assay against AR Ligand (Fluormone™)
| Compound | IC₅₀ (µM) |
| DHT | 0.019 |
| ONC1-13B | 7.9 |
| MDV3100 | 16.3 |
Assay performed using the PolarScreen™ Androgen Receptor Competitor Assay.[4]
Table 4: Inhibition of Androgen-Stimulated AR Nuclear Translocation
| Compound | IC₅₀ (µM) |
| ONC1-13B | 3.3 |
| MDV3100 | 2.2 |
| Bicalutamide | 2.0 |
Assay performed using the PathHunter® NHR assay with 6α-Fluorotestosterone as the agonist.[4]
Mechanism of Action: Signaling Pathway
ONC1-13B exerts its antagonistic effects by disrupting key steps in the androgen receptor signaling cascade. The diagram below illustrates the canonical AR signaling pathway and the points of inhibition by ONC1-13B.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Ligand Binding Assay (PolarScreen™ Androgen Receptor Competitor Assay)
This assay determines the relative in vitro binding affinity of a test compound to the rat androgen receptor ligand-binding domain (LBD).
Protocol Details:
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Compound Preparation: Stock solutions of ONC1-13B, MDV3100, and DHT were prepared in dimethylsulfoxide (DMSO). Serial dilutions were then made to achieve the final desired concentrations for the assay.
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Assay Reaction: The assay was performed in duplicates for each concentration. The test compounds were incubated with the rat AR-LBD and a fluorescently labeled androgen (Fluormone™ AL Green).
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Detection: The binding of the fluorescent ligand to the AR-LBD results in a high fluorescence polarization value. Competitive binding of the test compound displaces the fluorescent ligand, leading to a decrease in fluorescence polarization.
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Data Analysis: The IC₅₀ values were determined by plotting the percentage of inhibition against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve using GraphPad Prism.[4]
AR Nuclear Translocation Assay (PathHunter® NHR Assay)
This cell-based assay quantifies the inhibition of androgen-stimulated nuclear translocation of the androgen receptor.
Protocol Details:
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Cell Culture: PathHunter® NHR cells, which are engineered to express a ProLabel™-tagged AR, were cultured according to the manufacturer's instructions.
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Assay Procedure: Cells were pre-incubated with the test compounds before being stimulated with 6α-Fluorotestosterone at its EC₈₀ concentration (7.5nM).[4]
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Detection: Upon AR translocation to the nucleus, the ProLabel™ tag complements with an enzyme acceptor, forming a functional β-galactosidase. The activity of this enzyme is measured by a chemiluminescent substrate.
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Data Analysis: The percentage of inhibition of androgen-stimulated nuclear translocation was normalized to the maximal response (agonist alone) and minimal response (vehicle). IC₅₀ values were calculated from the resulting dose-response curves.[4]
AR Coactivator Recruitment Assay (LanthaScreen™ TR-FRET)
This assay measures the ability of a compound to inhibit the ligand-dependent recruitment of a coactivator peptide to the AR-LBD.
Protocol Details:
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Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled antibody binds to the GST-tagged AR-LBD (donor), and a fluorescein-labeled coactivator peptide (acceptor) is recruited to the AR-LBD in the presence of an agonist.
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Assay Procedure: The assay was performed in antagonist mode. The AR-LBD was incubated with the test compounds in the presence of an agonist. Subsequently, the fluorescein-coactivator peptide and terbium-anti-GST antibody mixture was added.
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Detection: When the coactivator peptide is recruited to the AR-LBD, the donor and acceptor fluorophores are brought into proximity, resulting in a high TR-FRET signal. An antagonist will disrupt this interaction, leading to a decrease in the TR-FRET signal.
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Data Analysis: The TR-FRET ratio (520 nm/495 nm) was calculated, and IC₅₀ values were determined from the dose-response curves.[4]
Clinical Development Status
As of the latest available information, ONC1-13B was approved for Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with metastatic castration-resistant prostate cancer (mCRPC).[3] Further information on the outcomes of these trials is not publicly available at the time of this writing.
Conclusion
ONC1-13B is a potent androgen receptor antagonist with a high binding affinity and a multi-faceted mechanism of action that includes inhibiting ligand binding, nuclear translocation, and coactivator recruitment. The preclinical data strongly support its potential as a therapeutic agent for prostate cancer. The detailed experimental protocols provided herein offer a framework for further investigation and comparative studies of novel antiandrogen compounds.
